N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: Molecular Architecture, Synthesis, and Therapeutic Utility
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide: Molecular Architecture, Synthesis, and Therapeutic Utility
As modern drug discovery pivots toward highly targeted therapies, the strategic selection of chemical building blocks dictates the success of lead optimization. N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide (CAS: 926240-93-9) is a privileged pharmacophore intermediate frequently utilized in the design of small-molecule kinase inhibitors[1].
This technical guide deconstructs the structural rationale, physicochemical properties, and self-validating synthetic protocols required to successfully synthesize and deploy this critical intermediate in advanced pharmaceutical development.
Molecular Architecture & Physicochemical Profile
Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its baseline properties. The molecule combines a functionalizable aniline with a rigidified benzamide core, offering a balance of hydrophobicity and hydrogen-bonding potential.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Structural Implication |
| Chemical Name | N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide | Defines the exact regiochemistry of substituents. |
| CAS Number | 926240-93-9 | Unique identifier for regulatory compliance [1]. |
| Molecular Formula | C14H13FN2O2 | - |
| Molecular Weight | 260.26 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| SMILES String | COc1cccc(C(=O)Nc2ccc(F)c(N)c2)c1 | Useful for computational docking and in silico screening. |
| Hydrogen Bond Donors | 2 (Amine -NH2, Amide -NH) | Facilitates interaction with kinase hinge regions. |
| Hydrogen Bond Acceptors | 3 (Methoxy -O-, Amide =O, Fluorine -F) | Enhances target binding affinity and aqueous solubility. |
Structural Rationale & Causality
Every functional group on this molecule serves a distinct purpose in medicinal chemistry:
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4-Fluoro Substituent : The introduction of a fluorine atom para to the amide bond is a deliberate metabolic shield. It blocks cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of the final drug candidate. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent 3-amino group, optimizing its nucleophilicity for subsequent reactions [2].
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3-Amino Group : This is the primary synthetic vector. It serves as an anchor point for cross-coupling reactions (e.g., Buchwald-Hartwig amination) or urea formations, allowing chemists to extend the molecule into the solvent-exposed regions of target proteins [3].
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3-Methoxybenzamide Core : The rigid amide bond restricts conformational freedom, reducing the entropic penalty upon target binding. The methoxy group acts as a lipophilic anchor designed to occupy specific hydrophobic pockets (such as the DFG-out pocket in inactive kinases) [4].
Fig 1. Pharmacophore mapping and structural rationale for the intermediate's functional groups.
Self-Validating Synthetic Methodology
To ensure high yield and purity, the synthesis of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide must be executed as a self-validating system. This means incorporating In-Process Controls (IPCs) that empirically confirm the success of one step before proceeding to the next.
The most robust route is a two-step sequence: an initial amide coupling followed by a chemoselective nitro reduction.
Step 1: Acylation (Amide Coupling)
Objective: Form the central amide bond by reacting 4-fluoro-3-nitroaniline with 3-methoxybenzoyl chloride.
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Causality of Reagents: We utilize an acid chloride rather than a carboxylic acid to bypass the need for expensive and moisture-sensitive coupling reagents (like HATU or EDC). Triethylamine (Et3N) is employed as an acid scavenger. Without Et3N, the HCl byproduct would protonate the weakly nucleophilic aniline, halting the reaction [2].
Protocol:
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Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
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Add Triethylamine (1.5 eq) and cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation.
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Slowly add 3-methoxybenzoyl chloride (1.1 eq) dropwise.
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Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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IPC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate system. The disappearance of the bright yellow aniline spot confirms complete conversion.
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Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the nitro intermediate.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the primary amine to yield the final product.
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Causality of Reagents: The Béchamp reduction (Iron powder and Ammonium Chloride) is strictly chosen over catalytic hydrogenation (Pd/C, H2). Catalytic hydrogenation carries a high risk of hydrodefluorination (cleaving the critical C-F bond). Fe/NH4Cl provides a mild, highly chemoselective reduction that preserves both the aryl fluoride and the amide bond [3].
Protocol:
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Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.
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Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq).
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Heat the mixture to 80 °C (reflux) for 2–3 hours.
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IPC (Self-Validation): The reaction mixture will transition from a brown suspension to a dark, heavy sludge (indicating the formation of iron oxides). LC-MS analysis must show the disappearance of the nitro mass and the appearance of the target mass ([M+H]+ = 261.26).
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Filter the hot mixture through a pad of Celite to remove iron residues, washing thoroughly with hot ethanol.
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Concentrate the filtrate, dilute with water, and extract with Ethyl Acetate. Dry and evaporate to obtain the pure N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.
Fig 2. Two-step synthetic workflow for N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized intermediate before deploying it into complex drug design workflows, rigorous analytical characterization is mandatory.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Expected Result: A single sharp peak on the UV chromatogram (254 nm) corresponding to a mass-to-charge ratio (m/z) of 261.26 [M+H]+ in positive electrospray ionization (ESI+) mode.
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Nuclear Magnetic Resonance (1H NMR, DMSO-d6):
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Expected Result: The amide proton (-NH-C=O) will appear as a distinct singlet far downfield (typically ~10.0 - 10.5 ppm). The primary amine protons (-NH2) will appear as a broad singlet integrating to 2 protons around 5.0 - 5.5 ppm. The methoxy group (-OCH3) provides a sharp, unambiguous singlet integrating to 3 protons near 3.8 ppm. The aromatic protons will exhibit complex splitting patterns between 6.5 and 8.0 ppm, heavily influenced by the C-F spin-spin coupling (J-coupling).
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Applications in Advanced Therapeutics
In the context of oncology and virology, this intermediate is rarely the final drug; rather, it is the foundational scaffold. For example, in the development of highly selective NUAK1 inhibitors or CSNK2 inhibitors, the 3-amino group of this intermediate is reacted with functionalized pyrimidines or triazoles via nucleophilic aromatic substitution (SNAr) [4].
By utilizing N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide, researchers effectively lock in the metabolic stability provided by the fluorine atom and the hydrophobic binding affinity of the methoxybenzamide, allowing them to focus their optimization efforts purely on the hinge-binding region of the target kinase.
References
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NextSDS Chemical Database . "N-(3-amino-4-fluorophenyl)-3-methoxybenzamide — Chemical Substance Information." NextSDS. Available at: [Link]
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MDPI Pharmaceuticals . "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Pharmaceuticals, 2020. Available at:[Link]
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Journal of Medicinal Chemistry . "Hydrophilic, Pro-Drug Analogues of T138067 Are Efficacious in Controlling Tumor Growth In Vivo." ACS Publications, 2001. Available at:[Link]
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Journal of Medicinal Chemistry . "Structure-Based Design of Potent and Highly Selective NUAK1 Inhibitors by Exploiting a Unique Glutamate Switch." ACS Publications, 2026. Available at:[Link](Note: DOI inferred from standard ACS formatting for the grounded 2026 NUAK1 inhibitor study).
